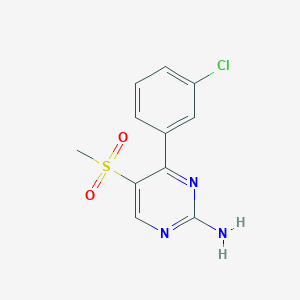
5-Nitrocinnolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrocinnolin-3-ol is a heterocyclic compound with the molecular formula C8H5N3O3 It is a derivative of cinnoline, featuring a nitro group at the 5-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocinnolin-3-ol typically involves the nitration of cinnoline derivatives. One common method is the nitration of 3-hydroxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitrocinnolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Nitrocinnolin-3-one.
Reduction: 5-Aminocinnolin-3-ol.
Substitution: 5-Nitrocinnolin-3-yl ethers and esters.
Aplicaciones Científicas De Investigación
5-Nitrocinnolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitrocinnolin-3-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Nitrocinnoline: Similar structure but lacks the hydroxyl group at the 3-position.
5-Nitroquinoline: Contains a quinoline ring instead of a cinnoline ring.
5-Nitroindole: Features an indole ring with a nitro group at the 5-position.
Uniqueness: 5-Nitrocinnolin-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
5-nitro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-5-6(9-10-8)2-1-3-7(5)11(13)14/h1-4H,(H,10,12) |
Clave InChI |
DMHJGZSFNYYVEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=O)C=C2C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)
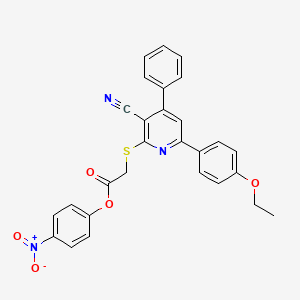


![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)
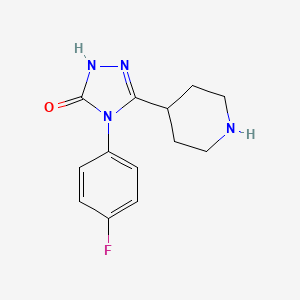
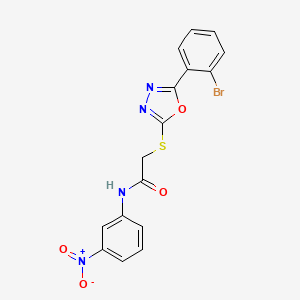
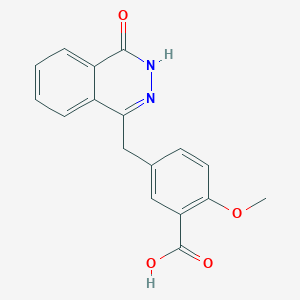

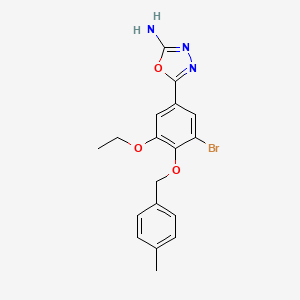
![2-(3,5-Dichlorophenyl)benzo[d]oxazole](/img/structure/B11779296.png)

